![molecular formula C17H30BNO4 B2612021 Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate CAS No. 2376764-47-3](/img/structure/B2612021.png)
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate is a chemical compound with a complex structure, primarily used in organic synthesis and research applications. This compound features a boronic ester group, which is known for its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of piperidine-1-carboxylic acid tert-butyl ester with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: It can also be prepared via cross-coupling reactions involving organoboron compounds and suitable electrophiles.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch processes, where precise control over reaction conditions such as temperature, pressure, and stoichiometry is maintained.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Cross-Coupling Reactions: The boronic ester group in the compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Catalyst Development: Serves as a building block for developing new catalysts for organic synthesis.
Biology:
Protein Labeling: Utilized in labeling proteins for biological studies and imaging techniques.
Drug Discovery: Employed in the synthesis of potential drug candidates.
Medicine:
Pharmaceutical Synthesis: Used in the production of active pharmaceutical ingredients (APIs) for various drugs.
Biological Probes: Acts as a probe in biological assays to study enzyme activities and interactions.
Industry:
Material Science: Applied in the development of advanced materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
作用机制
The compound exerts its effects primarily through its boronic ester group, which undergoes cross-coupling reactions to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions, leading to the formation of biaryl compounds and other complex organic structures.
相似化合物的比较
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar structure but different position of the boronic ester group.
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a piperidine group.
Uniqueness:
Position of Boronic Ester: The unique positioning of the boronic ester group in tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate allows for specific reactivity and selectivity in cross-coupling reactions.
Functional Group Compatibility: The presence of the piperidine group enhances its utility in various organic synthesis applications.
This compound's versatility and reactivity make it a valuable tool in both research and industrial applications, contributing significantly to advancements in organic chemistry, biology, medicine, and material science.
属性
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSHFDGCMCHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
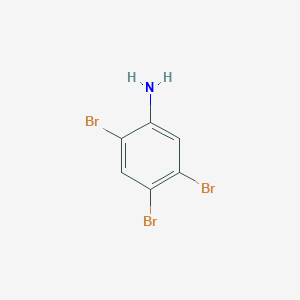
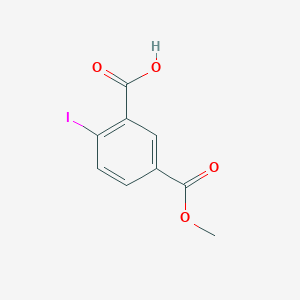
![6-{[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2611944.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2611945.png)
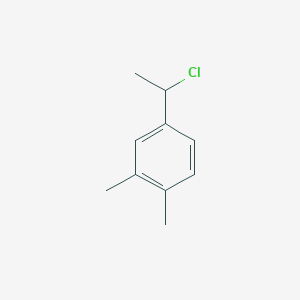
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2611950.png)
![[2-(3-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611952.png)
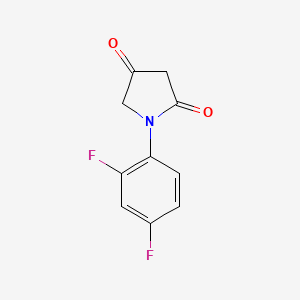
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide](/img/structure/B2611955.png)
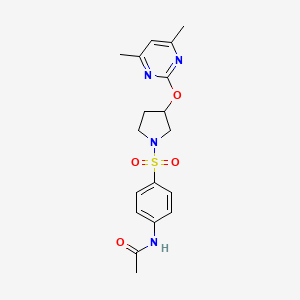
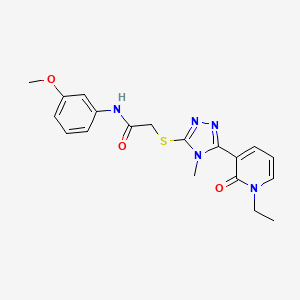
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea](/img/structure/B2611958.png)
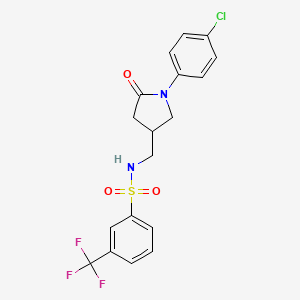
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2611961.png)
